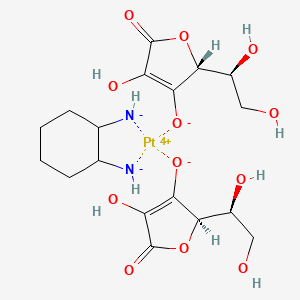
1-Benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4,4-dimethylpiperidin-3-aminedihydrochloride is an organic compound commonly used in scientific research. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is typically found as a white to off-white solid and is soluble in water and various organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4,4-dimethylpiperidin-3-aminedihydrochloride typically involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The reaction mixture is then treated with sodium triacetoxyborohydride (NaBH(OAc)3) and glacial acetic acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-4,4-dimethylpiperidin-3-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary amines and other reduced forms.
Substitution: Various substituted piperidines depending on the nucleophile used.
Applications De Recherche Scientifique
1-Benzyl-4,4-dimethylpiperidin-3-aminedihydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Used in the production of fine chemicals and as a catalyst in certain reactions.
Mécanisme D'action
The compound is known to be a related compound of tofacitinib, a selective inhibitor of Janus kinase 1 (JAK1). It exerts its effects by inhibiting the JAK-STAT signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-N,4-dimethylpiperidin-3-amine: A closely related compound with similar chemical properties.
N,4-dimethyl-1-benzyl-3-piperidinamine: Another similar compound used in organic synthesis.
Uniqueness
1-Benzyl-4,4-dimethylpiperidin-3-aminedihydrochloride is unique due to its specific structural configuration, which allows it to act as a precursor for various pharmaceuticals and its role in inhibiting the JAK-STAT pathway .
Propriétés
Formule moléculaire |
C14H24Cl2N2 |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
1-benzyl-4,4-dimethylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C14H22N2.2ClH/c1-14(2)8-9-16(11-13(14)15)10-12-6-4-3-5-7-12;;/h3-7,13H,8-11,15H2,1-2H3;2*1H |
Clé InChI |
SJMPMGWNCKWFAH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1N)CC2=CC=CC=C2)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B13106413.png)




![(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)
![4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline](/img/structure/B13106444.png)





